molecular formula C34H20 B14746077 Benzo[a]phenanthro[9,10-c]naphthacene CAS No. 385-16-0

Benzo[a]phenanthro[9,10-c]naphthacene

Cat. No.: B14746077
CAS No.: 385-16-0
M. Wt: 428.5 g/mol
InChI Key: QDCNHEGBLBXNBO-UHFFFAOYSA-N
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Description

Benzo[a]phenanthro[9,10-c]naphthacene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused aromatic ring system. For example, Benzo[a]naphtho[8,1,2-cde]naphthacene has a molecular formula of C28H16, a molecular weight of 352.4266 g/mol, and an InChIKey of YEVOPXRNZORJGM-UHFFFAOYSA-N . These PAHs are typically stable under ambient conditions but may degrade under UV light or oxidative environments.

Properties

CAS No.

385-16-0

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

IUPAC Name

octacyclo[20.12.0.02,15.03,8.09,14.016,21.024,33.026,31]tetratriaconta-1(34),2(15),3,5,7,9,11,13,16,18,20,22,24,26,28,30,32-heptadecaene

InChI

InChI=1S/C34H20/c1-2-10-22-18-24-20-32-31(19-23(24)17-21(22)9-1)27-13-5-8-16-30(27)33-28-14-6-3-11-25(28)26-12-4-7-15-29(26)34(32)33/h1-20H

InChI Key

QDCNHEGBLBXNBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C6=C4C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

Preparation Methods

The synthesis of Benzo[a]phenanthro[9,10-c]naphthacene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve several purification steps to isolate the desired product . Industrial production methods are less common due to the complexity and cost of the synthesis process.

Chemical Reactions Analysis

Benzo[a]phenanthro[9,10-c]naphthacene undergoes various chemical reactions, including:

Scientific Research Applications

Benzo[a]phenanthro[9,10-c]naphthacene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[a]phenanthro[9,10-c]naphthacene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s aromatic structure allows it to interact with enzymes and other proteins, affecting their function and leading to various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular data for Benzo[a]phenanthro[9,10-c]naphthacene and related PAHs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Benzo[a]naphtho[8,1,2-cde]naphthacene 192-70-1 C28H16 352.43 Fused naphthacene core; symmetric structure with reduced NMR signals
Phenanthro[1,2-a]naphthacene 115747-63-2 C30H18 378.46 Extended phenanthrene-naphthacene fusion; higher molecular weight
Dibenzo[a,l]naphthacene 226-86-8 C26H32 344.54 Dibenzotetracene derivative; distinct ring arrangement
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione 128-64-3 C34H16O2 456.50 Oxygenated derivative; higher logP (8.00) due to ketone groups
Tetracene (Benz[b]anthracene) 92-24-0 C18H12 228.29 Simpler four-ring PAH; lower molecular weight and solubility

Physicochemical Properties

  • Thermal Stability : Phenanthro[9,10-c]-1,2,5-telluradiazole (a heterocyclic analog) exhibits a high melting point of 289°C , surpassing sulfur-containing analogs by ~80°C due to stronger intermolecular interactions . Pure PAHs like Benzo[a]naphtho[8,1,2-cde]naphthacene likely have similarly high melting points (>300°C) owing to rigid, planar structures.
  • Photostability : The telluradiazole compound decomposes under prolonged light exposure, releasing tellurium . In contrast, PAHs such as Benzo[a]naphtho[8,1,2-cde]naphthacene are more photostable but may undergo UV-induced degradation.
  • Solubility : Larger PAHs (e.g., C28H16) exhibit lower solubility in polar solvents compared to smaller analogs like Tetracene (C18H12) .

Spectroscopic and Analytical Data

  • NMR Spectroscopy : Symmetric PAHs like Benzo[a]naphtho[8,1,2-cde]naphthacene show simplified NMR spectra. For example, its 13C-NMR spectrum displays 7 signals , consistent with a symmetric fused-ring system . In contrast, asymmetric analogs (e.g., Phenanthro[1,2-a]naphthacene) exhibit more complex splitting .
  • Mass Spectrometry : The telluradiazole compound shows a strong molecular ion peak with tellurium’s characteristic isotopic pattern (e.g., ¹²⁶Te, ¹²⁸Te, ¹³⁰Te) . PAHs typically exhibit prominent [M]⁺ peaks with fragmentation patterns dependent on ring connectivity.
  • HPLC Analysis : Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione can be separated using reverse-phase HPLC (Newcrom R1 column), highlighting the utility of chromatographic methods for complex PAHs .

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